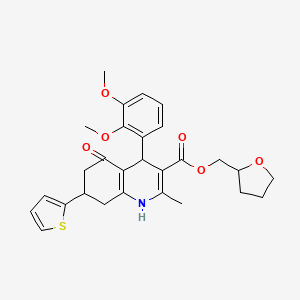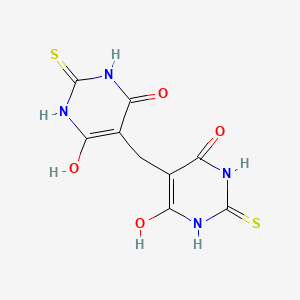![molecular formula C26H27N3O6S B14947310 Ethyl 4-[3-cyclopropyl-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947310.png)
Ethyl 4-[3-cyclopropyl-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE is a complex organic compound that features a benzoate ester functional group. This compound is notable for its intricate structure, which includes a cyclopropyl group, an ethoxycarbonyl group, and an imidazolidinyl ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base.
Attachment of the ethoxycarbonyl group: This is usually done through esterification reactions involving ethanol and a carboxylic acid derivative.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates.
科学的研究の応用
ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often facilitated by the imidazolidinyl ring and the ethoxycarbonyl group, which can form hydrogen bonds and other interactions with the target molecules.
類似化合物との比較
Similar Compounds
- ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
- ETHYL 4-[(3-(2,4-DICHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
- ETHYL 4-[(3-(3-METHOXY-4-(PENTYLOXY)PHENYL)ACRYLOYL)AMINO]BENZOATE
Uniqueness
ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE is unique due to its cyclopropyl group and the specific arrangement of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C26H27N3O6S |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
ethyl 4-[[2-[3-cyclopropyl-1-(4-ethoxycarbonylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H27N3O6S/c1-3-34-24(32)16-5-9-18(10-6-16)27-22(30)15-21-23(31)29(26(36)28(21)19-13-14-19)20-11-7-17(8-12-20)25(33)35-4-2/h5-12,19,21H,3-4,13-15H2,1-2H3,(H,27,30) |
InChIキー |
CVWYOEITDQWUQY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2C3CC3)C4=CC=C(C=C4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)



![ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B14947256.png)


![N,N'-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]](/img/structure/B14947275.png)
![Ethyl 3-[(4-acetylanilino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B14947277.png)
![N~2~-acetyl-N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)glycinamide](/img/structure/B14947284.png)
![2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14947291.png)
![Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14947294.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide](/img/structure/B14947307.png)
![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947309.png)
